molecular formula C7H8O3 B1395534 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one CAS No. 5192-62-1

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Cat. No.: B1395534
CAS No.: 5192-62-1
M. Wt: 140.14 g/mol
InChI Key: VVBIGJOVPZMWGU-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is an organic compound with the molecular formula C7H8O3. It is a derivative of pyran and is known for its unique chemical properties and applications in various fields. The compound is characterized by a pyran ring with hydroxyl and methyl substituents, making it a versatile molecule in synthetic chemistry .

Mechanism of Action

Target of Action

It is known to be a reactant in the formation of unnatural novel polyketides .

Mode of Action

It is known to be involved in the formation of unnatural novel polyketides , which are a large family of naturally occurring compounds that have diverse structures and biological activities.

Biochemical Pathways

As a reactant in the formation of unnatural novel polyketides , it may influence the biochemical pathways associated with these compounds.

Result of Action

It is known to be a reactant in the formation of unnatural novel polyketides , which have diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Properties

IUPAC Name

4-hydroxy-3,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIGJOVPZMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199884
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-62-1
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological origin of 3,6-Dimethyl-4-hydroxy-2-pyrone and how is it related to fungal metabolism?

A1: 3,6-Dimethyl-4-hydroxy-2-pyrone was originally isolated as a metabolite from the fungus Penicillium stipitatum []. Research suggests that it plays a role in the acetate-polymalonate pathway, the metabolic route fungi use to produce aromatic compounds []. While not a polyketide itself, its structure closely resembles intermediates in this pathway, suggesting it could be a byproduct or a shunt product related to the biosynthesis of more complex molecules like tropolones [].

Q2: Can 3,6-Dimethyl-4-hydroxy-2-pyrone be synthesized in the laboratory, and are there advantages to this approach?

A2: Yes, 3,6-Dimethyl-4-hydroxy-2-pyrone can be chemically synthesized starting from ethyl acetoacetate and methylmalonic acid []. This method offers the flexibility to introduce isotopic labels, such as Carbon-14, which is valuable for studying its biosynthesis and metabolic fate in biological systems [].

Q3: Beyond its natural occurrence, has 3,6-Dimethyl-4-hydroxy-2-pyrone been found to be produced by other organisms?

A3: Interestingly, a recent study identified a chalcone synthase-related polyketide synthase enzyme named RppA in the bacterium Streptomyces griseus []. This enzyme can utilize acetoacetyl-CoA and methylmalonyl-CoA as starter and extender units, respectively, to produce 3,6-dimethyl-4-hydroxy-2-pyrone []. This finding suggests a broader distribution of this compound in nature and highlights its potential relevance in bacterial metabolism.

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